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Compound of Interest

Compound Name: 1-(1H-indazol-3-yl)ethanone

Cat. No.: B1317080 Get Quote

An In-depth Technical Guide to 1-(1H-indazol-3-
yl)ethanone
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical, chemical, and

biological properties of 1-(1H-indazol-3-yl)ethanone (CAS: 4498-72-0). It is intended to serve

as a foundational resource for professionals engaged in chemical synthesis, drug discovery,

and materials science.

Compound Identification and Chemical Structure
1-(1H-indazol-3-yl)ethanone is an organic compound featuring an indazole core substituted

with an ethanone group at the 3-position.[1] The indazole moiety, a bicyclic aromatic

heterocycle, is a significant scaffold in medicinal chemistry, known for contributing to a wide

range of biological activities.[1][2]

IUPAC Name: 1-(1H-indazol-3-yl)ethanone[3][4]

Synonyms: 3-Acetylindazole, Ethanone, 1-(1H-indazol-3-yl)-[1][3]

CAS Number: 4498-72-0[1][3][5][6]
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Physical and Chemical Properties
The key physical and chemical properties of 1-(1H-indazol-3-yl)ethanone are summarized in

the table below. These properties are crucial for handling, storage, and application in

experimental settings.

Property Value Source(s)

Molecular Formula C₉H₈N₂O [1][3][5][6][7]

Molecular Weight 160.17 g/mol [3][5][6]

Appearance Solid [4][8]

Boiling Point 348.8 °C at 760 mmHg [5][7]

Density 1.3 ± 0.1 g/cm³ [7]

Solubility
Moderately soluble in organic

solvents.
[1]

Storage Conditions
Store at 2-8°C or sealed in a

dry place at room temperature.
[4][6]

Purity (Commercial) Available at ≥97% purity. [4][9]

InChI Key
BJEQUPDOOXOTLG-

UHFFFAOYSA-N
[3][4][5]

SMILES
CC(=O)C1=NNC2=CC=CC=C

21
[1][3][5]

Synthesis and Experimental Protocols
While a specific protocol for 1-(1H-indazol-3-yl)ethanone is not detailed in the provided

literature, a general methodology can be inferred from the synthesis of structurally related N-

alkylated analogs.[10] The following represents a plausible synthetic approach.

3.1 General Synthesis of 1-Alkyl-1H-indazoles
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A common route involves the reaction of an appropriate indazole carboxylic acid with an

organolithium reagent. For example, 1-(1-Methyl-1H-indazol-3-yl)ethanone can be synthesized

by treating 1-methyl-1H-indazole-3-carboxylic acid with methyl lithium in a cold, dry

tetrahydrofuran (THF) solution under a nitrogen atmosphere.[10] The reaction is typically

quenched with a saturated ammonium chloride solution, followed by extraction and purification

via flash column chromatography.[10]

General Synthesis Workflow for Indazole Ethanones

Synthesis

Indazole-3-carboxylic Acid Derivative

Organolithium Reagent (e.g., MeLi) 
in dry THF, -60°C to 0°C

Reaction

Quench with sat. NH4Cl

Extract with Dichloromethane

Purify via Flash Column Chromatography

1-(Indazol-3-yl)ethanone Derivative
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Caption: General workflow for the synthesis of 1-(indazol-3-yl)ethanone derivatives.

Spectroscopic Analysis Protocols
Direct experimental spectral data for 1-(1H-indazol-3-yl)ethanone is not readily available in

public databases. However, standard analytical techniques can be employed for its

characterization. The following protocols are generalized methodologies for acquiring

spectroscopic data.[11]

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and proton/carbon environments.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g.,

400 MHz).

Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and

signal integrations.

4.2 Infrared (IR) Spectroscopy

Objective: To identify characteristic functional groups.

Methodology:

Sample Preparation: Use either the Attenuated Total Reflectance (ATR) method by placing

a small amount of solid sample on the crystal or prepare a KBr pellet by grinding 1-2 mg of

the sample with ~150 mg of dry KBr.

Data Acquisition: Record the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

Analysis: Identify characteristic absorption bands for functional groups such as N-H, C=O

(ketone), and aromatic C-H bonds.
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4.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

Sample Introduction: Introduce a dilute solution of the compound into the mass

spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

Data Acquisition: Obtain the mass spectrum, including the molecular ion peak [M+H]⁺ or

[M]⁺.

Analysis: Confirm the molecular weight and analyze the fragmentation pattern to support

the proposed structure.

Spectroscopic Analysis Workflow

Analysis

Purified 1-(1H-indazol-3-yl)ethanone

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
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Structural Confirmation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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